

3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid physical properties

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Compound of Interest

Compound Name: 3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid

Cat. No.: B1368681

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An In-depth Technical Guide: 3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the physical properties, handling, and application of **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid**. As a substituted arylboronic acid, this compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Core Physicochemical Properties

3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid is a white to off-white solid at room temperature. Its structure features a phenylboronic acid core substituted with a chloro group and a 4-fluorobenzyl ether linkage. These substitutions significantly influence the electronic properties and reactivity of the molecule, making it a bespoke reagent for introducing this specific moiety into larger molecular scaffolds.

Key identifying and physical properties are summarized below for quick reference.

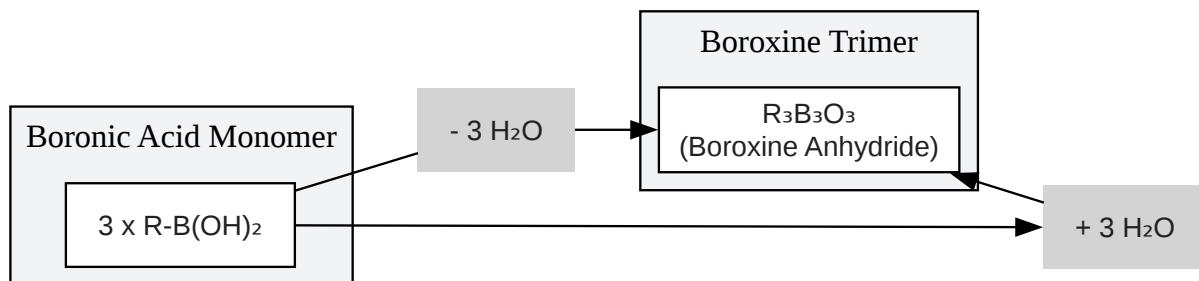
Property	Value	Reference
CAS Number	849062-39-1	[1]
Molecular Formula	C ₁₃ H ₁₁ BClFO ₃	[1] [2]
Molecular Weight	280.49 g/mol	[1] [2]
Appearance	Solid	
Melting Point	181-186 °C (lit.)	[2]
InChI Key	GLLLLVYDIZNTKE- UHFFFAOYSA-N	
SMILES	OB(O)c1ccc(OCc2ccc(F)cc2)c(Cl)c1	

Stability, Handling, and Pre-use Considerations

Inherent Stability and the Boroxine Question

Boronic acids are generally valued for their stability to air and moisture, making them easier to handle than many other organometallic reagents.[\[3\]](#)[\[4\]](#) However, a critical consideration for their use in high-yield synthesis is their propensity for dehydration. Phenylboronic acids can exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines.[\[3\]](#) Commercial batches of **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid** may contain varying amounts of this anhydride.

The presence of boroxines can be detrimental to reaction efficiency, particularly in palladium-catalyzed cross-coupling reactions, as they may not participate effectively in the catalytic cycle.[\[5\]](#) Therefore, for achieving maximal yield and reproducibility, understanding and addressing this equilibrium is paramount.



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Caption: Equilibrium between boronic acid and its boroxine anhydride.

Recommended Storage and Handling

To minimize degradation and anhydride formation, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.^{[6][7]} It is classified as a non-combustible solid. Standard laboratory practices, including the use of personal protective equipment (PPE), should always be followed.

Protocol: Pre-Use Purification by Recrystallization

For applications demanding high purity and reactivity, such as Suzuki-Miyaura coupling, recrystallizing the boronic acid is a crucial, self-validating step to ensure the removal of the less reactive boroxine anhydride.^[5]

Objective: To convert any boroxine anhydride back to the active boronic acid monomer and remove impurities.

Methodology:

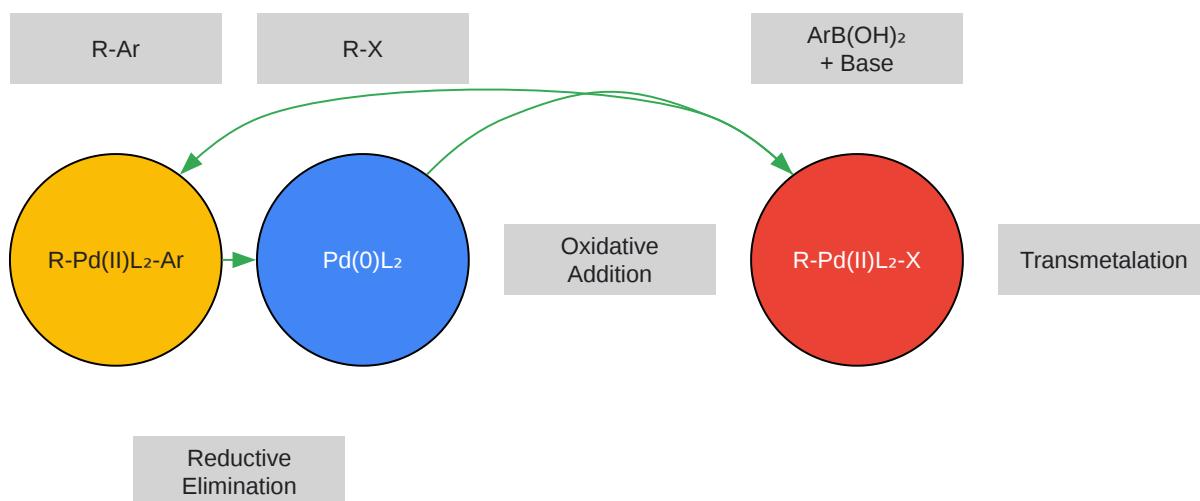
- Dissolution: Dissolve the **3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid** in a minimal amount of a suitable hot solvent. A common choice for arylboronic acids is a water/alcohol mixture or toluene. The choice depends on the specific solubility profile.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent. It is critical to ensure the compound is fully dry before use in subsequent reactions.[5]

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is an exemplary reagent for the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8] This reaction is a cornerstone of modern drug discovery, enabling the modular assembly of complex biaryl structures.[4][9]

In this context, the boronic acid serves as the source of the 3-chloro-4-(4'-fluorobenzyloxy)phenyl group, which is coupled to an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a base.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple **3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid** with an aryl halide.

Methodology: This is a representative protocol and may require optimization for specific substrates.

- Reaction Setup: To an oven-dried reaction flask, add the aryl halide (1.0 equiv), **3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid** (1.1-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equiv).[10]
- Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).
- Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water, via syringe.
- Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or saturated aqueous NH_4Cl .[10] The organic layer is then washed with brine, dried over anhydrous Na_2SO_4 or MgSO_4 , filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl compound.[10]

Safety and Hazard Information

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound. The primary hazards are related to irritation.

Hazard Information	Details
Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. [7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures

- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen.[11]
- Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[11]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][11]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[6][11]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
- Hand Protection: Wear appropriate chemical-resistant gloves.[6]
- Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.

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